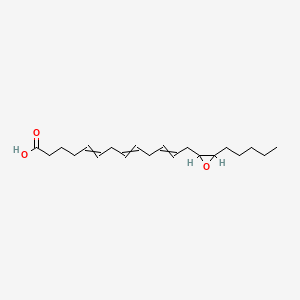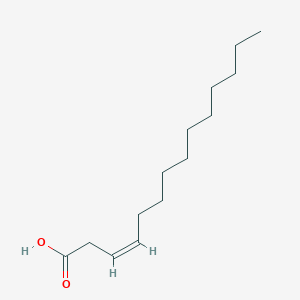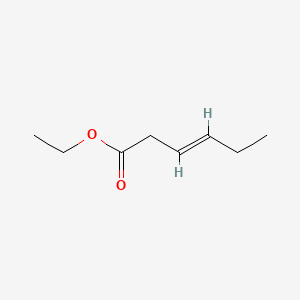
FM1-43 cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FM 1-43(2+) is a pyridinium cation with a 3-(triethylammonio)propyl substituent at the 1-position and a 4-(dibutylamino)styryl substituent at the 4-position. It has a role as a fluorochrome. It is a quaternary ammonium ion, a pyridinium ion and a tertiary amine.
Aplicaciones Científicas De Investigación
1. Investigating Mechanotransduction in Hair Cells
FM1-43 has been used to study mechanotransduction in the hair cells of lateral line organs in Xenopus larvae. It specifically labels hair cells and its labeling sites include mitochondria and rough endoplasmic reticulum. The dye's internalization in hair cells occurs via a mechanosensitive cation channel in the plasma membrane, and this process can be inhibited by certain blockers, suggesting its role in studying cellular mechanisms (Nishikawa & Sasaki, 1996).
2. Labeling Dental Sensory Nerves and Cells
FM1-43, along with AM1-43, is used for labeling sensory nerve fibers and cells in dental tissues. It provides insight into the innervation of periodontal ligaments and dental pulp. The dye's internalization mechanisms include endocytosis and direct internalization via cation channels in the plasma membrane (Nishikawa, 2011).
3. Probing Membrane Trafficking
FM1-43 is a valuable tool for studying membrane trafficking, including processes like synaptic vesicle recycling, exocytosis, and endocytosis. Its application along with other techniques, such as fluorescent calcium indicator dyes, has provided insights into presynaptic calcium homeostasis and neurotransmitter release mechanisms (Cochilla, Angleson, & Betz, 1999).
4. Analyzing Neuropeptide Granule Dynamics
FM1-43's ability to label structures undergoing exocytosis and endocytosis in real-time makes it suitable for studying neuropeptide granule dynamics. It allows for the observation of granule movement and exocytosis in living cells (Brumback, Lieber, Angleson, & Betz, 2004).
5. Monitoring Exocytosis and Endocytosis in Motor Nerve Terminals
FM1-43's unique structure enables it to track exocytosis and endocytosis in motor nerve terminals. It helps in understanding synaptic vesicle recycling and neuronal communication (Amaral, Guatimosim, & Guatimosim, 2011).
6. Vital Fluorescent Dye Entry into Sensory Cells and Neurons
FM1-43 can label sensory cells and neurons by entering through open ion channels, making it a novel method to study sensory cell types in vivo and in vitro. It labels a variety of sensory cells and persists for several weeks, providing a way to assay sensory channel function (Meyers et al., 2003).
Propiedades
Número CAS |
774154-52-8 |
|---|---|
Nombre del producto |
FM1-43 cation |
Fórmula molecular |
C30H49N3+2 |
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium |
InChI |
InChI=1S/C30H49N3/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5/h14-21,25-26H,6-13,22-24,27H2,1-5H3/q+2 |
Clave InChI |
OKZXHSSXTVFTDR-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)
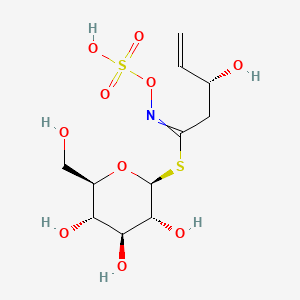
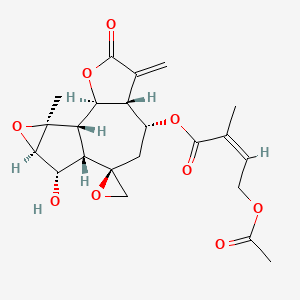
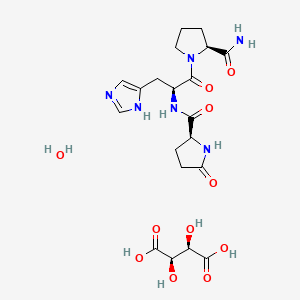
![[1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]-[4-(1-piperidinyl)-1-piperidinyl]methanone](/img/structure/B1231014.png)
![N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[3,2-e]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B1231015.png)
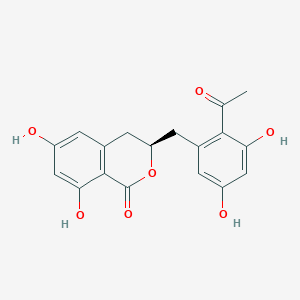
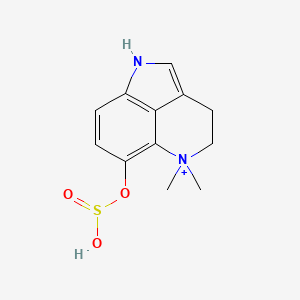
![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)

![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
